(1R,2S)-VU0155041

Description

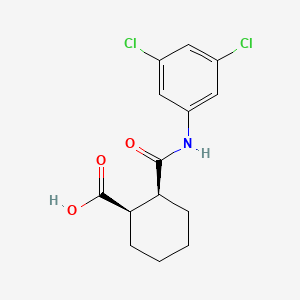

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMUYYFJVFSVCA-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (1R,2S)-VU0155041 as a Partial Agonist of mGluR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (1R,2S)-VU0155041, a positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document details the compound's pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Introduction

This compound is a potent and selective ligand for the metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR).[1][2] It has garnered significant interest in the field of neuropharmacology due to its potential therapeutic applications in neurological disorders such as Parkinson's disease.[1][2][3] This compound exhibits a dual mechanism of action, functioning as both a positive allosteric modulator and a partial agonist at the mGluR4 receptor.[3][4]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its potency and efficacy at human and rat mGluR4 receptors.

| Parameter | Species | Value | Assay Type | Reference |

| EC50 (PAM activity) | Human | 798 ± 58 nM | Calcium Mobilization | [4][5] |

| Rat | 693 ± 140 nM | Calcium Mobilization | [4][5] | |

| EC50 (Partial Agonist Activity) | N/A | 2.35 µM | Not Specified | [5] |

| Partial Agonism Efficacy | N/A | ~45% of maximal glutamate response | Thallium Flux Assay | [4] |

Mechanism of Action

This compound acts as a positive allosteric modulator by binding to a site on the mGluR4 receptor that is distinct from the orthosteric binding site for the endogenous ligand, glutamate.[4] This allosteric binding enhances the receptor's response to glutamate.[6] Additionally, this compound can directly activate the receptor in the absence of glutamate, demonstrating partial agonist activity.[3][4][5]

Signaling Pathways

The primary signaling pathway for mGluR4 involves coupling to the Gi/o family of G-proteins.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]

Furthermore, evidence suggests that mGluR4 can also signal through a G-protein-independent pathway involving phospholipase C (PLC) and protein kinase C (PKC).[8] This alternative pathway may contribute to the diverse physiological effects of mGluR4 activation.

Signaling Pathway of mGluR4 Activation by this compound

Caption: mGluR4 signaling cascade initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a positive allosteric modulator. It is typically performed in Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat mGluR4 receptor and a promiscuous G-protein chimera, such as Gαqi5, which couples the Gi/o-linked receptor to the calcium signaling pathway.

Materials:

-

CHO cells stably expressing mGluR4 and Gαqi5

-

Cell culture medium (e.g., DMEM/F12)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

This compound

-

Glutamate

-

96- or 384-well black-walled, clear-bottom microplates

Procedure:

-

Cell Plating: Seed the CHO-mGluR4/Gαqi5 cells into the microplates at a density of 40,000-80,000 cells/well (for 96-well plates) or 10,000-20,000 cells/well (for 384-well plates) and culture overnight.[9]

-

Dye Loading: Prepare a Fluo-4 AM loading solution in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.[9]

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer.

-

Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells, followed by the addition of a sub-maximal (EC20) concentration of glutamate. Monitor the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

-

Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.

cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, the primary downstream effect of mGluR4 activation. It is commonly performed in Human Embryonic Kidney (HEK293) cells stably expressing the mGluR4 receptor.

Materials:

-

HEK293 cells stably expressing mGluR4

-

Cell culture medium

-

Stimulation buffer

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

This compound

-

Glutamate

-

cAMP detection kit (e.g., HTRF-based)

-

384-well low-volume microplates

Procedure:

-

Cell Preparation: Harvest and resuspend the HEK293-mGluR4 cells in stimulation buffer.

-

Compound and Cell Plating: Dispense the cell suspension into the microplate wells. Add serial dilutions of this compound to the wells.

-

Stimulation: Add a fixed concentration of glutamate and forskolin to all wells to stimulate adenylyl cyclase.

-

Lysis and Detection: After incubation, lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

-

Measurement: Read the plate on an HTRF-compatible reader.

-

Data Analysis: The decrease in the HTRF signal is proportional to the amount of cAMP produced. Plot the signal against the concentration of this compound to determine its inhibitory effect on forskolin-stimulated cAMP production.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing a novel mGluR4 PAM and the logical relationship of its dual mechanism of action.

Experimental Workflow for mGluR4 PAM Characterization

Caption: A typical workflow for characterizing a novel mGluR4 PAM.

Logical Relationship of this compound's Dual Mechanism

Caption: Logical flow of this compound's dual action at mGluR4.

Conclusion

This compound is a valuable pharmacological tool for studying the function of mGluR4 and holds promise as a lead compound for the development of novel therapeutics. Its dual mechanism as a positive allosteric modulator and partial agonist provides a nuanced approach to modulating mGluR4 activity. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of this and other mGluR4 modulators. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 3. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. revvity.com [revvity.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. content.abcam.com [content.abcam.com]

What is the difference between (1R,2S)-VU0155041 and VU0155041?

An In-Depth Technical Guide to (1R,2S)-VU0155041 and VU0155041 For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry

In pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is paramount. Molecules with the same chemical formula and connectivity but different spatial arrangements are called stereoisomers.[1][2] A specific type of stereoisomerism involves enantiomers, which are non-superimposable mirror images of each other, much like a left and right hand.[3][4]

A 50:50 mixture of two enantiomers is termed a racemic mixture or racemate.[3][5] While enantiomers share identical physical properties in an achiral environment, their interactions with chiral biological systems—such as receptors and enzymes—can differ dramatically.[1] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1] The process of separating a racemic mixture into its individual enantiomers is called resolution.[4][6] This distinction is the fundamental difference between a compound designated with a specific stereochemical descriptor, like (1R,2S), and one without.

Defining VU0155041 and this compound

VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[7] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. It has shown therapeutic potential in preclinical models of Parkinson's disease.[7]

The molecule VU0155041 is chiral, meaning it exists as stereoisomers. The core structure, cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid, has two chiral centers, leading to a pair of enantiomers:

-

This compound : The specific, pharmacologically active enantiomer.

-

(1S,2R)-VU0155041 : The corresponding inactive enantiomer.

The term "VU0155041" is frequently used in scientific literature to refer specifically to the active (1R,2S) enantiomer. However, without the stereochemical prefix, the name could also denote the racemic mixture of the cis-diastereomer, containing both the (1R,2S) and (1S,2R) enantiomers in equal measure. The key difference is that This compound unambiguously identifies the single, purified, active molecule, whereas "VU0155041" can be ambiguous, though it most often implies the active form.

Furthermore, there is a trans diastereomer, VU0155040, which is reported to be inactive, highlighting the high stereoselectivity of the mGluR4 allosteric binding site.

Quantitative Pharmacological Data

The primary pharmacological activity of this compound is its potentiation of the mGluR4 receptor. This is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the compound that produces 50% of the maximal possible response.

| Compound | Target Receptor | Parameter | Value (nM) |

| This compound | Human mGluR4 | EC₅₀ | 798[7] |

| This compound | Rat mGluR4 | EC₅₀ | 693[7] |

Table 1: In Vitro Potency of this compound

The in vivo efficacy of this compound has been demonstrated in rodent models of Parkinson's disease, where it reverses motor deficits induced by dopamine (B1211576) antagonists or depleting agents.[7]

| Animal Model | Compound & Dose (intracerebroventricular) | Effect |

| Haloperidol-induced catalepsy in rats | This compound (31 and 93 nmol) | Significantly decreases cataleptic effects[7] |

| Reserpine-induced akinesia in rats | This compound (93 and 316 nmol) | Reverses reserpine-induced akinesia[7] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

In Vitro Assay: Calcium Flux Measurement

The activity of mGluR4 PAMs is commonly assessed using a calcium flux assay in a cell line (e.g., CHO cells) co-expressing the mGluR4 receptor and a G-protein that couples to calcium mobilization. Since mGluR4 is naturally coupled to the Gαi/o subunit, which inhibits adenylyl cyclase, it is often co-expressed with a promiscuous or chimeric G-protein (like Gαq) to redirect the signal to the phospholipase C (PLC) pathway, resulting in a measurable intracellular calcium release.

Methodology:

-

Cell Preparation : CHO cells stably co-expressing the human or rat mGluR4 receptor and a suitable G-protein are seeded into 384-well microplates.

-

Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in an assay buffer (e.g., HBSS with 20 mM HEPES). The plate is incubated to allow the dye to de-esterify and become active within the cells.[8]

-

Compound Addition : The test compound, this compound, is added to the wells at various concentrations.

-

Agonist Stimulation : After a short incubation with the test compound, a sub-maximal concentration (e.g., EC₂₀) of an agonist like glutamate is added to stimulate the mGluR4 receptor.

-

Signal Detection : The fluorescence intensity is measured over time using an instrument like a Functional Drug Screening System (FDSS) or a FLIPR. An increase in fluorescence corresponds to an increase in intracellular calcium.[8]

-

Data Analysis : The potentiation effect of the PAM is measured as an increase in the calcium signal compared to the agonist-only control. Dose-response curves are generated to calculate the EC₅₀ value.

In Vivo Model: Haloperidol-Induced Catalepsy in Rats

This model assesses the potential of a compound to reverse the cataleptic state (a state of motor immobility) induced by the dopamine D2 receptor antagonist, haloperidol, which mimics some of the motor symptoms of Parkinson's disease.[9][10]

Methodology:

-

Animal Acclimation : Male Wistar or Sprague-Dawley rats are acclimated to the testing environment.

-

Catalepsy Induction : Haloperidol (e.g., 1.0-1.5 mg/kg) is administered intraperitoneally (i.p.) to induce a cataleptic state.[7][11]

-

Compound Administration : this compound is administered, typically via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier, at various doses.[7]

-

Catalepsy Assessment : At set time points after drug administration (e.g., 30, 60, 90 minutes), catalepsy is measured using the bar test.[11][12] The rat's forepaws are placed on a raised horizontal bar. The latency to remove both paws from the bar is recorded.[10] An increase in this latency indicates catalepsy.

-

Data Analysis : The ability of this compound to reduce the descent latency compared to the vehicle-treated control group is measured and statistically analyzed.

Visualizations: Pathways and Workflows

mGluR4 Signaling Pathway

The mGluR4 receptor is a Class C G-protein-coupled receptor (GPCR). As a member of the Group III mGluRs, it is predominantly coupled to the Gαi/o protein.[13] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[13][14] As a PAM, this compound enhances this signaling cascade in the presence of glutamate.

Experimental Workflow: Haloperidol-Induced Catalepsy Model

The following diagram illustrates the logical flow of an in vivo experiment to test the efficacy of this compound.

References

- 1. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 3. Racemic mixture - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. jackwestin.com [jackwestin.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1R,2S)-VU0155041: Synthesis and Chemical Properties

(1R,2S)-VU0155041 , a significant tool compound in neuroscience research, is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2][3][4] This guide provides a comprehensive overview of its synthesis, chemical properties, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction

Metabotropic glutamate receptor 4 (mGluR4), a Class C G-protein coupled receptor (GPCR), is a promising therapeutic target for a variety of central nervous system (CNS) disorders, most notably Parkinson's disease.[2] Allosteric modulation of mGluR4 offers several advantages over orthosteric agonism, including enhanced receptor subtype selectivity and a more nuanced potentiation of the endogenous glutamate signal.[2] VU0155041 has demonstrated efficacy in rodent models of Parkinson's disease, highlighting its potential as a pharmacological tool and a lead compound for drug discovery.[2][3]

Synthesis of this compound

The synthesis of this compound is achieved through a concise and efficient route, which has been adapted for parallel synthesis to explore the structure-activity relationship (SAR) of this chemical series.[2][3][4]

Synthetic Pathway

The synthesis commences with the commercially available cis-1,2-cyclohexanedicarboxylic anhydride (B1165640). The key step involves the ring-opening of the anhydride with an appropriate amine to form a carboxylic acid amide.[2]

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of VU0155041 Analogs[2]

The following protocol is a generalized procedure for the library synthesis of VU0155041 analogs, as described in the literature.

-

Amine Addition: To a solution of cis-1,2-cyclohexanedicarboxylic anhydride in an appropriate solvent (e.g., THF), the desired amine (RR'NH) is added.

-

Reaction: The reaction mixture is heated to 55 °C and stirred until the reaction is complete (typically monitored by TLC or LC-MS).

-

Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by an appropriate method, such as column chromatography, to yield the desired carboxylic acid amide.

Chemical Properties and Pharmacological Activity

This compound is the cis regioisomer of VU0155041 and has been extensively characterized for its activity at mGluR4.[5]

Quantitative Data

| Parameter | Value | Species | Reference |

| EC50 | 798 nM | Human mGluR4 | [1] |

| 693 nM | Rat mGluR4 | [1] | |

| 2.35 µM | (partial agonist activity) | [5] | |

| Purity | ≥99% (HPLC) | N/A | |

| Molecular Weight | 316.18 g/mol | N/A | |

| Molecular Formula | C14H15Cl2NO3 | N/A |

Mechanism of Action

VU0155041 acts as a positive allosteric modulator of mGluR4, meaning it binds to a site on the receptor distinct from the glutamate binding site.[5] This binding potentiates the receptor's response to glutamate.[5] It has been shown to induce a concentration-dependent leftward shift in the glutamate concentration-response curve.[6] Interestingly, VU0155041 also exhibits partial agonist activity at mGluR4, meaning it can activate the receptor to a certain degree even in the absence of glutamate.[5]

Signaling Pathway

The activation of mGluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The potentiation of this pathway by VU0155041 is a key aspect of its mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) [pubmed.ncbi.nlm.nih.gov]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

(1R,2S)-VU0155041 CAS number and molecular weight

An In-depth Technical Guide to (1R,2S)-VU0155041: A Positive Allosteric Modulator of mGluR4 For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of this compound, a selective positive allosteric modulator (PAM) and partial agonist of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a small molecule that has been instrumental in the study of mGluR4 function and its therapeutic potential, particularly in the context of Parkinson's disease.

| Identifier | Value |

| CAS Number | 1263273-14-8 |

| Molecular Weight | 316.18 g/mol [1] |

| Molecular Formula | C₁₄H₁₅Cl₂NO₃[1] |

| IUPAC Name | (1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid[1] |

Mechanism of Action

This compound acts as a positive allosteric modulator and a partial agonist at the mGluR4 receptor.[2] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, by binding to a site distinct from the glutamate binding site, known as an allosteric site.[3][4] This potentiation of glutamate signaling occurs without direct competition with the natural ligand. Additionally, it exhibits partial agonist activity, meaning it can directly activate the mGluR4 receptor, albeit to a lesser extent than the full agonist glutamate.[2]

The mGluR4 receptor is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway.[4][5] Upon activation by glutamate and potentiation by this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6][7] The reduction in cAMP levels modulates the activity of downstream signaling pathways, ultimately influencing neurotransmitter release and neuronal excitability.

Signaling Pathway of mGluR4 Activation

Caption: Signaling pathway of mGluR4 activation by glutamate and this compound.

Experimental Protocols

This compound has been evaluated in various in vitro and in vivo experimental models to characterize its activity and therapeutic potential.

In Vitro Assays

A common in vitro method to assess the activity of mGluR4 modulators is the calcium mobilization assay.[8][9]

Calcium Mobilization Assay Protocol

| Step | Procedure |

| 1. Cell Culture | Chinese Hamster Ovary (CHO) cells stably co-expressing human mGluR4 and a chimeric G-protein (Gqi5) are cultured in DMEM supplemented with 10% dialyzed FBS, antibiotics, and selection agents. The Gqi5 protein couples the Gi/o-linked mGluR4 to the Gq pathway, enabling the measurement of receptor activation via intracellular calcium release.[10] |

| 2. Cell Plating | Cells are seeded into 384-well black-walled, clear-bottom plates and grown overnight. |

| 3. Dye Loading | The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for 45-60 minutes at 37°C. |

| 4. Compound Addition | Test compounds, including this compound, are added to the wells at various concentrations. |

| 5. Glutamate Addition | After a short incubation with the test compound, an EC₂₀ concentration of glutamate is added to stimulate the receptor. |

| 6. Signal Detection | Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FDSS). |

| 7. Data Analysis | The potentiation of the glutamate response by the test compound is quantified by determining the EC₅₀ value from the concentration-response curve. |

Workflow for In Vitro Calcium Mobilization Assay

References

- 1. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4). Part II: Challenges in hit-to-lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, characterization, and antiparkinsonian effect of novel positive allosteric modulators of metabotropic glutamate receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activity of Metabotropic Glutamate Receptor 4 Suppresses Proliferation and Promotes Apoptosis With Inhibition of Gli-1 in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of type 4 metabotropic glutamate receptor promotes cell apoptosis and inhibits proliferation in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the (1R,2S)-VU0155041 Binding Site on the mGluR4 Receptor

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the allosteric binding site for (1R,2S)-VU0155041 on the metabotropic glutamate (B1630785) receptor 4 (mGluR4). It includes quantitative data on its modulatory activity, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental pathways.

Introduction to mGluR4 and Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) are Class C G-protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1] The eight identified mGluR subtypes are categorized into three groups based on sequence homology, pharmacology, and signal transduction pathways.[1][2] mGluR4, a member of Group III, is predominantly found on presynaptic terminals and couples to Gαi/o proteins.[1][3] Activation of mGluR4 leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately, a reduction in neurotransmitter release.[3]

The development of subtype-selective ligands for mGluRs has been challenging due to the highly conserved orthosteric binding site for the endogenous agonist, glutamate.[4] This has led to a focus on allosteric modulators, which bind to topographically distinct sites on the receptor.[5][6] Positive allosteric modulators (PAMs) enhance the receptor's response to an agonist without directly activating the receptor themselves, offering a more nuanced approach to therapeutic intervention.[3] this compound is a potent and selective PAM of mGluR4, which has also been described as a partial agonist or "ago-potentiator".[1][2][7] It has shown therapeutic potential in pre-clinical models for Parkinson's disease, neuropathic pain, and addiction.[8][9]

The Allosteric Binding Site of this compound

Unlike orthosteric agonists that bind within the large extracellular Venus flytrap domain (VFD), this compound binds to an allosteric pocket located within the seven-transmembrane (7TM) domain of the mGluR4 receptor.[2][7][10] This spatial distinction is a key reason for the improved subtype selectivity of allosteric modulators compared to orthosteric ligands.[5]

Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into this binding site.[10] These studies revealed two overlapping sub-pockets within the 7TM helical bundle that can accommodate different PAMs. This compound binds to an "upper sub-pocket," situated near the extracellular side of the 7TM domain.[10] This is significant because its binding to this site allows it to modulate not only mGluR4 homodimers but also mGluR2/4 heterodimers.[10] In contrast, other PAMs that bind to a "lower" sub-pocket are inactive at the heterodimer.[10] The ability to modulate heterodimeric receptor complexes opens up new possibilities for understanding the compound's pharmacological effects.

Quantitative Data Presentation

This compound is the active cis-regioisomer of the VU0155041 racemate.[7] Its potency as a PAM and partial agonist has been characterized in various in vitro assays.

Table 1: Potency of this compound at mGluR4

| Species | EC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| Human | 798 ± 58 | Functional Assay | [7][11] |

| Rat | 693 ± 140 | Functional Assay |[7][11] |

Table 2: Efficacy and Activity Profile of this compound

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Partial Agonism | Induces a response relative to the maximal glutamate response. | ~45% | [7] |

| Selectivity | Selective for mGluR4 over a wide range of other targets. | High | [7] |

| Mechanism | Positive Allosteric Modulator / Ago-Potentiator | - |[1][2] |

Experimental Protocols

Characterizing the activity of an allosteric modulator like this compound requires specific experimental designs to distinguish its effects from direct agonism and to quantify its potentiation of the endogenous ligand.

Functional Assay for PAM Activity (Calcium Flux)

A common method to assess mGluR4 activity in a high-throughput format involves co-expressing the Gαi/o-coupled receptor with a promiscuous G-protein, such as Gαqi5, in a host cell line (e.g., CHO or HEK293). This redirects the receptor's signaling through the Gαq pathway, enabling the measurement of intracellular calcium mobilization via a fluorescent indicator.

Methodology:

-

Cell Culture: CHO cells stably co-expressing human mGluR4 and Gαqi5 are plated into 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Compound Addition: Using an automated liquid handler (e.g., FLIPR), a baseline fluorescence is measured. Subsequently, this compound is added at various concentrations and the plate is incubated.

-

Agonist Challenge: An EC₂₀ concentration (a concentration that elicits 20% of the maximal response) of glutamate is added to the wells.

-

Data Acquisition: Fluorescence is monitored continuously throughout the experiment. An increase in fluorescence following the glutamate challenge, which is greater in the presence of the PAM, indicates potentiation.

-

Analysis: Data are normalized to the maximal glutamate response. The EC₅₀ for potentiation is calculated from the concentration-response curve of this compound in the presence of the EC₂₀ glutamate concentration.

Caption: Workflow for a calcium flux functional assay to detect mGluR4 PAM activity.

Cooperative Radioligand Binding Assay

This assay provides direct evidence that the allosteric modulator enhances the binding of an orthosteric ligand. It measures the binding of a radiolabeled orthosteric agonist (or antagonist) in the presence and absence of the unlabeled PAM.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells expressing mGluR4.

-

Incubation: In a binding buffer, the cell membranes are incubated with a constant, low concentration of a radiolabeled orthosteric ligand (e.g., [³H]L-AP4).

-

PAM Addition: Parallel incubations are set up with increasing concentrations of unlabeled this compound. The presence of a PAM is expected to increase the affinity of the orthosteric ligand, leading to an increase in specific binding of the radioligand.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Analysis: The specific binding is plotted against the concentration of this compound. A concentration-dependent increase in radioligand binding confirms a positive cooperative interaction.

Caption: Workflow for a cooperative radioligand binding assay.

mGluR4 Signaling Pathway

The binding of both glutamate to the orthosteric site and this compound to the allosteric site stabilizes a conformational state of the mGluR4 receptor that enhances its coupling to the inhibitory G-protein, Gαi/o. This initiates a downstream signaling cascade that modulates neuronal function.

Pathway Description:

-

Receptor Activation: Glutamate binds to the VFD and this compound binds to the 7TM domain.

-

G-Protein Coupling: The activated mGluR4 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein.

-

Effector Modulation: The activated Gαi-GTP subunit dissociates and inhibits the enzyme adenylyl cyclase (AC).

-

Second Messenger Reduction: Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cAMP.

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates ion channels and other proteins involved in neurotransmitter release. The primary effect is a reduction in the release of neurotransmitters (like glutamate or GABA) from the presynaptic terminal.

Caption: Simplified mGluR4 signaling pathway modulated by this compound.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VU0155041 - Wikipedia [en.wikipedia.org]

- 10. Elucidating the molecular logic of a metabotropic glutamate receptor heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

In Silico Modeling of (1R,2S)-VU0155041 and mGluR4 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of the interaction between the positive allosteric modulator (PAM) (1R,2S)-VU0155041 and the metabotropic glutamate (B1630785) receptor 4 (mGluR4). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to facilitate further research and drug development efforts targeting mGluR4.

Introduction to mGluR4 and this compound

Metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of synaptic transmission in the central nervous system.[1] Primarily coupled to the Gi/o signaling pathway, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This modulation of neuronal excitability makes mGluR4 an attractive therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and pain.[1]

This compound is a potent and selective positive allosteric modulator of mGluR4.[2] As a PAM, it does not directly activate the receptor but enhances its response to the endogenous agonist, glutamate.[1] This mode of action offers a more nuanced and potentially safer therapeutic approach compared to direct agonists.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of this compound and its racemate, VU0155041, with mGluR4.

Table 1: Potency of this compound and VU0155041 at mGluR4

| Compound | Species | Assay Type | Parameter | Value (nM) | Reference |

| This compound | Human | Functional | EC50 | 798 ± 58 | [3] |

| This compound | Rat | Functional | EC50 | 693 ± 140 | [3] |

| VU0155041 (racemate) | Human | Functional | EC50 | 798 | [4] |

| VU0155041 (racemate) | Rat | Functional | EC50 | 693 | [4] |

Signaling Pathways of mGluR4

Activation of mGluR4 primarily initiates a canonical signaling cascade through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. However, evidence also suggests the existence of a non-canonical pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC).

References

- 1. Selective Actions of Novel Allosteric Modulators Reveal Functional Heteromers of Metabotropic Glutamate Receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

Potential Therapeutic Targets of (1R,2S)-VU0155041: An In-depth Technical Guide

(1R,2S)-VU0155041 , a cis-regioisomer of VU0155041, has emerged as a significant subject of research in the field of neuropharmacology. This small molecule acts as a partial agonist and a potent, selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1] Its ability to modulate glutamatergic neurotransmission has positioned it as a promising therapeutic candidate for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the therapeutic targets of this compound, detailing its pharmacological properties, relevant signaling pathways, and the experimental protocols used for its characterization.

Primary Therapeutic Target: Metabotropic Glutamate Receptor 4 (mGluR4)

The principal molecular target of this compound is the metabotropic glutamate receptor 4 (mGluR4) , a member of the Group III mGluRs. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through a Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] mGluR4 is predominantly located on presynaptic terminals, where it functions as an autoreceptor or heteroceptor to inhibit the release of neurotransmitters, primarily glutamate and GABA.[4][5] This modulatory role in synaptic transmission is central to its therapeutic potential.

Quantitative Pharmacological Data

The potency and efficacy of this compound and its parent compound VU0155041 have been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters.

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| This compound | Human mGluR4 | Functional Assay | EC50 | 798 ± 58 nM | [1] |

| This compound | Rat mGluR4 | Functional Assay | EC50 | 693 ± 140 nM | [1] |

| This compound | mGluR4 | Functional Assay | EC50 | 2.35 µM | [1] |

| VU0155041 | Human mGluR4 | Positive Allosteric Modulation | EC50 | 798 nM | [6] |

| VU0155041 | Rat mGluR4 | Positive Allosteric Modulation | EC50 | 693 nM | [6] |

Potential Therapeutic Indications and Underlying Mechanisms

The strategic location and function of mGluR4 in key neural circuits make it a compelling target for therapeutic intervention in several CNS disorders.

Parkinson's Disease

In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to an overactivity of the indirect pathway of the basal ganglia, resulting in motor deficits. mGluR4 is highly expressed in the striatum, particularly at the presynaptic terminals of corticostriatal and striatopallidal neurons.[5][7] Activation of mGluR4 by a PAM like this compound is hypothesized to reduce the excessive release of glutamate and GABA in the striatum, thereby normalizing the output of the basal ganglia and alleviating motor symptoms.[8]

Caption: mGluR4 activation by this compound inhibits neurotransmitter release.

Neuropathic Pain

In chronic pain states, there is often an enhancement of excitatory glutamatergic transmission in the spinal cord dorsal horn. mGluR4 is expressed on the presynaptic terminals of primary afferent fibers that synapse in the dorsal horn.[7] By acting as a PAM at these receptors, this compound can reduce the release of glutamate from these terminals, thereby dampening the transmission of pain signals.[9]

Caption: this compound reduces glutamate release in pain pathways.

Opioid Addiction

The mesolimbic dopamine (B1211576) system, particularly the nucleus accumbens (NAc), plays a crucial role in the rewarding effects of opioids. Glutamatergic projections to the NAc are critically involved in drug-seeking behavior and relapse.[10] mGluR4 is expressed in the NAc and can modulate both glutamate and dopamine release.[10][[“]] By acting on presynaptic mGluR4, this compound can potentially normalize the dysregulated glutamatergic and dopaminergic signaling in the NAc associated with opioid addiction, thereby reducing craving and relapse.[12]

Caption: this compound normalizes reward pathway signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds like this compound.

In Vitro Assays for mGluR4 Positive Allosteric Modulators

1. Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are commonly used.

-

Transfection: Cells are transiently or stably transfected with the cDNA encoding for human or rat mGluR4. Co-transfection with a G-protein chimera (e.g., Gαqi5) can be used to redirect the Gαi/o signal to a Gαq-mediated calcium release, which is readily measurable.

2. Intracellular Calcium Mobilization Assay:

-

Principle: This assay measures the ability of a PAM to potentiate the response of mGluR4 to a sub-maximal concentration of glutamate.

-

Procedure:

-

Transfected cells are plated in 96- or 384-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

The test compound (this compound) is added at various concentrations.

-

A sub-maximal (EC20) concentration of glutamate is added.

-

The change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR).

-

-

Data Analysis: The potentiation is calculated as the percentage increase in the glutamate response in the presence of the PAM compared to the response to glutamate alone. EC50 values for the PAM are determined from concentration-response curves.

In Vivo Models for Therapeutic Efficacy

1. Haloperidol-Induced Catalepsy in Rats (Model for Parkinson's Disease):

-

Principle: The dopamine D2 receptor antagonist haloperidol (B65202) induces catalepsy, a state of motor immobility, which is a hallmark of parkinsonism. The ability of a test compound to reverse this catalepsy is indicative of anti-parkinsonian activity.

-

Procedure:

-

Catalepsy is induced by an intraperitoneal (i.p.) injection of haloperidol (e.g., 0.5-1 mg/kg).[13][15]

-

At a predetermined time after haloperidol injection (e.g., 30-60 minutes), the test compound (this compound) or vehicle is administered (e.g., intracerebroventricularly).[1]

-

Catalepsy is assessed at various time points using the bar test. The rat's forepaws are placed on a horizontal bar, and the latency to remove both paws from the bar is measured.[16]

-

Data Analysis: The duration of catalepsy is compared between the vehicle- and drug-treated groups. A significant reduction in the cataleptic state indicates efficacy.

2. Reserpine-Induced Akinesia in Rats (Model for Parkinson's Disease):

-

Principle: Reserpine (B192253) depletes monoamines (dopamine, norepinephrine, and serotonin) from nerve terminals, leading to a state of akinesia (inability to initiate movement).[17] Reversal of this akinesia suggests a potential anti-parkinsonian effect.

-

Procedure:

-

Rats are treated with reserpine (e.g., 1-5 mg/kg, i.p. or s.c.).[18]

-

After a specific time to allow for monoamine depletion (e.g., 18-24 hours), the test compound is administered.

-

Akinesia is quantified by measuring spontaneous locomotor activity in an open field or by using a rating scale for motor deficits.

-

-

Data Analysis: An increase in locomotor activity or an improvement in the motor deficit score in the drug-treated group compared to the vehicle group indicates efficacy.

3. Models of Neuropathic Pain in Rodents:

-

Principle: Various models are used to induce neuropathic pain, such as chronic constriction injury (CCI) of the sciatic nerve, spinal nerve ligation (SNL), or chemotherapy-induced neuropathy (e.g., with vincristine (B1662923) or paclitaxel).[19] These models result in allodynia (pain in response to a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus).

-

Procedure (e.g., von Frey test for mechanical allodynia):

-

Neuropathic pain is induced in rats or mice.

-

The test compound is administered.

-

Mechanical allodynia is assessed by applying calibrated von Frey filaments to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

-

-

Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.

4. Morphine-Induced Conditioned Place Preference (CPP) in Rats (Model for Opioid Addiction):

-

Principle: The CPP paradigm is used to assess the rewarding properties of drugs. The ability of a test compound to modulate the acquisition or expression of morphine-induced CPP provides insight into its potential for treating opioid addiction.[20][21]

-

Procedure:

-

The CPP apparatus consists of two or more distinct compartments.

-

Pre-conditioning phase: The baseline preference for each compartment is determined.

-

Conditioning phase: On alternating days, rats are confined to one compartment after receiving an injection of morphine and to the other compartment after receiving saline.[22]

-

To test the effect on acquisition, this compound is co-administered with morphine during the conditioning phase.

-

To test the effect on expression, the compound is administered just before the post-conditioning test.

-

Post-conditioning (test) phase: The rat is allowed to freely explore the entire apparatus, and the time spent in each compartment is recorded.

-

-

Data Analysis: A significant increase in the time spent in the morphine-paired compartment indicates a place preference. The ability of this compound to reduce this preference suggests a potential anti-addictive property.[12]

Conclusion

This compound, through its action as a positive allosteric modulator of mGluR4, presents a promising and targeted approach for the treatment of several debilitating neurological disorders. Its ability to fine-tune synaptic transmission in key brain circuits offers a potential therapeutic advantage over existing treatments. The preclinical data strongly support its further investigation for conditions such as Parkinson's disease, neuropathic pain, and opioid addiction. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this and other mGluR4 modulators, paving the way for the development of novel and more effective therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Metabotropic Glutamate Receptor 4 Suppresses Proliferation and Promotes Apoptosis With Inhibition of Gli-1 in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are mGluR4 modulators and how do they work? [synapse.patsnap.com]

- 5. MGluR4-Containing Corticostriatal Terminals: Synaptic Interactions with Direct and Indirect Pathway Neurons in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Modulation of Pain by Metabotropic Glutamate Receptors 7 and 8 in the Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabotropic glutamate receptor subtype 4 selectively modulates both glutamate and GABA transmission in the striatum: implications for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabotropic glutamate receptors (mGluRs) regulate noxious stimulus-induced glutamate release in spinal cord dorsal horn of rats with neuropathic and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of mGlu4 receptors within the nucleus accumbens in acquisition and expression of morphine-induced conditioned place preference in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 15. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of bee venom and dopamine-loaded nanoparticles on reserpine-induced Parkinson’s disease rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. Morphine conditioned place preference in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Morphine-induced conditioned place preference in preweanling and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Formation of a morphine-conditioned place preference does not change the size of evoked potentials in the ventral hippocampus–nucleus accumbens projection - PMC [pmc.ncbi.nlm.nih.gov]

Modulating Glutamatergic Signaling: An In-depth Technical Guide to (1R,2S)-VU0155041

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), a Gi/o-coupled receptor primarily expressed in presynaptic terminals of the central nervous system. By enhancing the receptor's sensitivity to the endogenous ligand glutamate, this compound offers a nuanced approach to modulating glutamatergic signaling. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, its role in glutamatergic transmission, and the experimental methodologies used for its characterization. The information presented is intended to support further research and drug development efforts targeting mGluR4 for a variety of neurological and psychiatric disorders.

Introduction to this compound and mGluR4

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its signaling is tightly regulated to maintain synaptic homeostasis. Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial modulatory role in this process. mGluR4, a member of the group III mGluRs, is predominantly located on presynaptic terminals, where its activation leads to an inhibition of neurotransmitter release. This mechanism makes mGluR4 an attractive therapeutic target for disorders characterized by excessive glutamatergic activity.

Positive allosteric modulators (PAMs) like this compound represent a sophisticated therapeutic strategy. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, increasing the affinity and/or efficacy of the endogenous ligand, glutamate.[1] This mode of action preserves the temporal and spatial dynamics of natural synaptic transmission, potentially leading to fewer side effects compared to direct agonists. This compound has emerged as a key tool compound for studying the therapeutic potential of mGluR4 activation in conditions such as Parkinson's disease, anxiety, and substance use disorders.[2][3][4]

Pharmacological Profile of this compound

This compound is the cis-regioisomer of VU0155041 and has been identified as a partial agonist of mGluR4.[5] Its pharmacological activity is characterized by its potency in modulating receptor function and its selectivity for mGluR4 over other mGluR subtypes and different receptor classes.

Potency and Efficacy

The potency of this compound is typically quantified by its half-maximal effective concentration (EC50) in functional assays. The cis isomer is significantly more active than the trans isomer.[6]

| Parameter | Human mGluR4 | Rat mGluR4 | Reference |

| EC50 | 798 ± 58 nM | 693 ± 140 nM | [5] |

| Partial Agonist Activity (relative to max glutamate response) | ~45% | Not Reported | [5] |

| Fold-shift in Glutamate EC50 (at 30 µM) | More effective than trans isomer | More effective than trans isomer | [5] |

Selectivity

This compound exhibits a high degree of selectivity for mGluR4. It has been screened against a panel of 67 different targets and was found to be inactive, demonstrating its specificity.[5] Furthermore, it does not affect the function of striatal NMDA receptors, which is a critical feature for a modulator of glutamatergic signaling.[2] While specific quantitative data on its activity at other mGluR subtypes is not extensively published in the provided search results, its characterization as a selective mGluR4 PAM is well-established.[2]

Binding Affinity

While direct binding affinity values such as Kd or Ki for this compound are not available in the provided search results, its potent EC50 values in functional assays suggest a high affinity for its allosteric binding site on the mGluR4 receptor. Radioligand binding assays are the standard method for determining these parameters.[4][7]

Role in Modulating Glutamatergic Signaling

Activation of presynaptic mGluR4 by glutamate, potentiated by this compound, leads to a reduction in glutamate release from the presynaptic terminal. This inhibitory effect is mediated through canonical and potentially non-canonical signaling pathways.

Canonical Gαi/o-Mediated Pathway

The primary signaling mechanism of mGluR4 involves coupling to the Gαi/o family of G proteins.[8] This initiates a cascade of intracellular events that ultimately leads to the inhibition of neurotransmitter release.

Figure 1: Canonical Gαi/o-mediated signaling pathway of mGluR4.

Gβγ-Mediated Signaling

Upon G protein activation, the Gβγ subunit dissociates from Gαi/o and can directly modulate the activity of ion channels. Specifically, Gβγ subunits have been shown to inhibit presynaptic voltage-gated Ca²⁺ channels, further contributing to the reduction in neurotransmitter release.

Non-Canonical Signaling

Emerging evidence suggests that group III mGluRs, including mGluR4, may also engage in G protein-independent signaling or couple to other pathways, such as the activation of phospholipase C (PLC). This would lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of protein kinase C (PKC). The precise role and physiological relevance of this non-canonical pathway in the context of this compound modulation are still under investigation.

Role of mGluR2/mGluR4 Heterodimers

Recent studies have revealed that mGluR2 and mGluR4 can form heterodimers, which exhibit unique pharmacological and functional properties compared to their respective homodimers.[9][10][11] The activity of some mGluR4 PAMs can be altered at these heterodimers. For instance, VU0155041 has been shown to potentiate the effect of a mGluR2 agonist at the mGluR2/4 heterodimer, suggesting a complex interplay between these receptors.[12] The existence of these heterodimers adds another layer of complexity to the modulation of glutamatergic signaling and may have implications for the development of subtype-selective therapeutics.

Figure 2: General experimental workflow for the characterization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

The synthesis of this compound starts from commercially available cis-1,2-cyclohexanedicarboxylic anhydride (B1165640).[6]

Step 1: Ring opening of cis-1,2-cyclohexanedicarboxylic anhydride

-

To a solution of cis-1,2-cyclohexanedicarboxylic anhydride in an appropriate solvent (e.g., THF), add 3,5-dichloroaniline.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product, a carboxylic acid amide, can be purified by crystallization or column chromatography.

Step 2: Resolution of enantiomers (if a racemic mixture of the starting material is used)

-

The racemic mixture of the final product can be resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC).

In Vitro Functional Assay: Calcium Mobilization

This assay is used to determine the potency and efficacy of this compound on mGluR4, typically in a recombinant cell line co-expressing the receptor and a promiscuous G-protein such as Gα16 that couples to the PLC pathway.[13]

Materials:

-

HEK293T cells stably co-expressing human or rat mGluR4 and Gα16.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Probenecid (to prevent dye leakage).

-

This compound and glutamate solutions of varying concentrations.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the HEK293T-mGluR4/Gα16 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the Fluo-4 AM dye solution (containing probenecid) in the dark at 37°C for 1 hour.

-

Compound Addition and Fluorescence Reading:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Use the automated liquid handling to add varying concentrations of this compound followed by a fixed, sub-maximal concentration of glutamate (e.g., EC20).

-

Alternatively, to determine the fold-shift, add a fixed concentration of this compound followed by a range of glutamate concentrations.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis: Plot the change in fluorescence as a function of the compound concentration to determine EC50 values and the maximal response.

In Vivo Behavioral Assay: Haloperidol-Induced Catalepsy in Rats

This model is used to assess the potential anti-parkinsonian effects of compounds. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by drugs that enhance dopamine signaling or modulate other relevant neurotransmitter systems.[2][14]

Animals:

-

Male Sprague-Dawley or Wistar rats (200-250 g).

Materials:

-

Haloperidol solution.

-

This compound solution.

-

Vehicle solution.

-

Catalepsy bar (a horizontal bar raised approximately 9-10 cm from the surface).

Procedure:

-

Acclimation: Acclimate the rats to the testing room and handling for several days before the experiment.

-

Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal or intracerebroventricular).

-

After a predetermined pretreatment time, administer haloperidol (e.g., 0.5-1.5 mg/kg, i.p.).

-

-

Catalepsy Assessment:

-

At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.

-

Measure the time (in seconds) the rat remains in this immobile posture (the descent latency). A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in descent latency in the compound-treated group indicates an anti-cataleptic effect.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the role of mGluR4 in modulating glutamatergic signaling. Its potency and selectivity make it a suitable probe for preclinical studies exploring the therapeutic potential of mGluR4 PAMs in a range of CNS disorders. Future research should focus on obtaining a more complete pharmacological profile, including its binding affinity and selectivity across all mGluR subtypes. A thorough investigation of its pharmacokinetic properties is also crucial for its application in in vivo studies. Furthermore, elucidating the precise downstream signaling pathways modulated by this compound, particularly in the context of mGluR heterodimers, will provide a deeper understanding of its mechanism of action and may reveal novel therapeutic opportunities. The continued study of this compound and other mGluR4 PAMs holds significant promise for the development of novel treatments for neurological and psychiatric conditions.

References

- 1. Metabotropic glutamate receptor homo- and heterodimers exhibit distinct responses to orthosteric and allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facilitating mGluR4 activity reverses the long-term deleterious consequences of chronic morphine exposure in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

- 5. Selective Actions of Novel Allosteric Modulators Reveal Functional Heteromers of Metabotropic Glutamate Receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Functional and Pharmacological Characteristics of Metabotropic Glutamate Receptors 2/4 Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional and pharmacological characteristics of metabotropic glutamate receptors 2/4 heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Input-specific regulation of glutamatergic synaptic transmission in the medial prefrontal cortex by mGlu2/mGlu4 receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological evidence for a metabotropic glutamate receptor heterodimer in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

Methodological & Application

In Vivo Experimental Protocols for (1R,2S)-VU0155041 in Rats: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of (1R,2S)-VU0155041, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), in rat models. The protocols outlined below are synthesized from published research and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various neurological and psychiatric disorder models.

Compound Details and Preparation

This compound is a potent and selective agonist for both human and rat mGluR4 receptors, with EC50 values of 798 nM and 693 nM, respectively.[1] It has shown efficacy in rodent models of Parkinson's disease, addiction, and autism spectrum disorder.[1][2][3]

For in vivo administration, this compound can be prepared as follows:

-

For Intracerebral Microinjection: The compound can be dissolved in sterile 0.9% normal saline.[3]

-

For Intraperitoneal (i.p.) Injection: A suitable vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

It is recommended to prepare fresh solutions on the day of the experiment.

Data Presentation: Summary of In Vivo Experimental Parameters

The following tables summarize key quantitative data from published studies using this compound in rats.

| Experiment | Rat Model | Administration Route | Dosage/Concentration | Target Brain Region | Primary Outcome Measures | Reference |

| Conditioned Place Preference (CPP) | Morphine-Induced | Bilateral Microinjection | 10, 30, and 50 μ g/0.5 μL | Nucleus Accumbens (NAc) | Extinction period, Reinstatement of CPP | [2] |

| Long-Term Potentiation (LTP) | Valproic Acid (VPA)-Induced Autism | Microinjection | 50 μ g/0.5 μL | Dentate Gyrus (DG) | Field Excitatory Postsynaptic Potential (fEPSP) slope, Population Spike (PS) amplitude | [3] |

| Catalepsy and Akinesia Models | Haloperidol- or Reserpine-Induced | Intracerebroventricular (i.c.v.) | 31, 93, and 316 nmol | - | Reversal of catalepsy and akinesia | [4] |

Experimental Protocols

Assessment of this compound in a Morphine-Induced Conditioned Place Preference (CPP) Model

This protocol is designed to evaluate the effect of this compound on the extinction and reinstatement of morphine-seeking behavior.

Experimental Workflow: Conditioned Place Preference

Caption: Workflow for the conditioned place preference experiment.

Methodology:

-

Animals: Adult male Wistar rats are used.

-

Apparatus: A standard three-chamber CPP apparatus.

-

Pre-Conditioning (3 days):

-

Day 1-2 (Habituation): Allow rats to freely explore all three chambers of the apparatus for 15 minutes.

-

Day 3 (Baseline Preference): Record the time spent in each of the two larger chambers for 15 minutes to determine the initially non-preferred chamber, which will be paired with morphine.

-

-

Conditioning (8 days):

-

On alternate days, administer morphine (e.g., 5 mg/kg, s.c.) and confine the rat to the initially non-preferred chamber for 30 minutes.

-

On the intervening days, administer saline and confine the rat to the opposite chamber for 30 minutes.

-

-

Post-Conditioning Test (Day 12):

-

Place the rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber. A significant increase in time spent in the morphine-paired chamber indicates successful conditioning.

-

-

Extinction Phase:

-

For several consecutive days, place the rats in the CPP apparatus for 15 minutes with no drug administration.

-

Prior to each extinction session, administer bilateral intra-NAc microinjections of this compound (10, 30, or 50 μ g/0.5 μL) or vehicle.

-

Continue until the preference for the morphine-paired chamber is extinguished (i.e., no significant difference in time spent between the two chambers).

-

-

Reinstatement Phase:

-

Once extinction is achieved, administer a priming dose of morphine (e.g., 1 mg/kg, s.c.).

-

Five minutes prior to the morphine prime, administer bilateral intra-NAc microinjections of this compound (10, 30, or 50 μ g/0.5 μL) or vehicle.

-

Place the rat in the CPP apparatus and record the time spent in each chamber for 15 minutes.

-

Evaluation of this compound in a Valproic Acid (VPA)-Induced Autism Rat Model with In Vivo Long-Term Potentiation (LTP)

This protocol assesses the ability of this compound to rescue synaptic plasticity deficits in a neurodevelopmental disorder model.

Experimental Workflow: VPA Model and LTP Recording

Caption: Workflow for the VPA-induced autism model and LTP experiment.

Methodology:

-

VPA Model Induction:

-

Time-mate female Wistar rats. The day a vaginal plug is observed is designated as embryonic day 0.5 (E0.5).

-

On E12.5, administer a single intraperitoneal injection of sodium valproate (500-600 mg/kg) or saline (vehicle control) to the pregnant dams.[3]

-

Allow the dams to give birth and raise their litters. Experiments are performed on the male offspring in adulthood.

-

-

Stereotaxic Surgery and Electrode Implantation:

-

Anesthetize the adult rat offspring.

-

Using a stereotaxic frame, implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus (DG) of the hippocampus.

-

Implant a guide cannula over the DG for microinjections.

-

Allow the animals to recover for at least one week.

-

-

In Vivo LTP Recording:

-

Place the conscious, freely moving rat in the recording chamber.

-

Record baseline synaptic responses (fEPSP slope and PS amplitude) by delivering single pulses to the perforant path every 30 seconds for at least 30 minutes.

-

Administer an intra-DG microinjection of this compound (50 μ g/0.5 μL) or vehicle over a 5-minute period.[3]

-

Continue baseline recording for another 15-20 minutes.

-

Induce LTP by delivering high-frequency stimulation (HFS) to the perforant path.

-

Record synaptic responses for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

-

Stereotaxic Microinjection Protocol

This is a general protocol for targeted drug delivery to the rat brain.

Methodology:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent and place it in a stereotaxic apparatus.

-

Surgical Preparation: Shave the scalp, and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

-

Identification of Bregma: Identify and level the skull so that bregma and lambda are in the same horizontal plane.

-

Stereotaxic Coordinates:

-

Nucleus Accumbens (NAc): Refer to a rat brain atlas (e.g., Paxinos and Watson) for the specific coordinates relative to bregma.

-

Dentate Gyrus (DG): Refer to a rat brain atlas for the specific coordinates relative to bregma.

-

-

Craniotomy: Drill a small hole in the skull over the target injection site.

-

Microinjection:

-

Lower a microinjection cannula to the predetermined dorsal-ventral coordinate.

-

Infuse the desired volume of this compound solution at a slow, controlled rate (e.g., 0.1-0.25 μL/min).

-

Leave the injection needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.

-

-

Post-Operative Care: Slowly retract the needle, suture the incision, and provide post-operative analgesia and care.

mGluR4 Signaling Pathway

This compound acts as a positive allosteric modulator of the mGluR4 receptor. This receptor is a member of the Group III metabotropic glutamate receptors, which are typically located presynaptically and are coupled to Gi/o proteins.[5]

mGluR4 Signaling Cascade

Caption: Simplified mGluR4 signaling pathway.

Activation of mGluR4 by glutamate, potentiated by this compound, leads to the dissociation of the Gi/o protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit can directly inhibit voltage-gated calcium channels, leading to decreased calcium influx and a subsequent reduction in neurotransmitter release.[6]

References

- 1. VU0155041, positive allosteric mGluR4 agonist (CAS 1093757-42-6) | Abcam [abcam.com]

- 2. VU0155041, a positive allosteric modulator of mGluR4, in the nucleus accumbens facilitates extinction and inhibits the reinstatement of morphine-induced conditioned place preference in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of intrahippocampal microinjection of VU0155041, a positive allosteric modulator of mGluR4, on long term potentiation in a valproic acid-induced autistic male rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]

- 6. EBRAINS - Knowledge Graph Search [search.kg.ebrains.eu]

Application Notes and Protocols for (1R,2S)-VU0155041 in a Conditioned Place Preference Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 4 (mGluR4).[1][2] As a Gi/Go-coupled receptor, mGluR4 activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This modulation of the glutamatergic system has generated significant interest in its therapeutic potential for a variety of neurological and psychiatric disorders, including Parkinson's disease and substance use disorders.[3][4]

Conditioned Place Preference (CPP) is a widely used behavioral paradigm to evaluate the rewarding or aversive properties of a substance.[5][6] The model assesses an animal's preference for an environment that has been previously paired with the substance . These application notes provide a detailed protocol for utilizing this compound in a CPP model to investigate its potential intrinsic rewarding or aversive effects following systemic administration in rodents.

Data Presentation